A Technical Guide to Methyl 6-bromo-1H-indazole-5-carboxylate (CAS 1396762-16-5): A Key Intermediate in Modern Drug Discovery
A Technical Guide to Methyl 6-bromo-1H-indazole-5-carboxylate (CAS 1396762-16-5): A Key Intermediate in Modern Drug Discovery
Section 1: Core Introduction and Strategic Importance
Methyl 6-bromo-1H-indazole-5-carboxylate is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The indazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, a term conferred upon molecular frameworks that can provide ligands for diverse biological targets.[1] This versatility stems from the indazole's unique structural and electronic properties, which allow it to engage in various non-covalent interactions—such as hydrogen bonding and pi-pi stacking—with high affinity and specificity.[1]
The strategic value of this specific derivative is further enhanced by its two key functional handles. The bromine atom at the C6 position is not merely a modulator of lipophilicity and metabolic stability; it is a versatile synthetic handle for a host of powerful cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations.[1] This allows for the late-stage, controlled introduction of diverse molecular fragments, a cornerstone of modern library synthesis and lead optimization. Concurrently, the methyl ester at the C5 position and the reactive N-H of the pyrazole ring offer orthogonal sites for further chemical elaboration. Consequently, this molecule serves not as an end product, but as a critical starting point for constructing complex, biologically active compounds, particularly in the realm of kinase inhibitor development.[2]
Section 2: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in synthesis.
Physicochemical Data
The key properties of Methyl 6-bromo-1H-indazole-5-carboxylate are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1396762-16-5 | |
| Molecular Formula | C₉H₇BrN₂O₂ | |
| Molecular Weight | 255.07 g/mol | |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | 170-175 °C | [3] |
| Purity | ≥95% (Commercially available) | |
| Storage | Keep in a dark place, sealed in a dry, inert atmosphere at room temperature. | [3][4] |
| SMILES | COC(=O)c1cc2cn[nH]c2cc1Br | |
| InChI Key | YKCNVRWLHPWOTP-UHFFFAOYSA-N |
Spectroscopic Characteristics (Predicted)
While full spectral data requires experimental acquisition, the expected NMR signatures can be predicted based on the molecular structure, providing a benchmark for characterization.
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¹H NMR (DMSO-d₆, 400 MHz):
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~13.5 ppm (s, 1H): The N-H proton of the indazole ring, typically a broad singlet.
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~8.3 ppm (s, 1H): The C3-H proton, appearing as a singlet.
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~8.2 ppm (s, 1H): The C4-H proton, appearing as a singlet adjacent to the ester.
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~8.0 ppm (s, 1H): The C7-H proton, appearing as a singlet adjacent to the bromine.
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~3.9 ppm (s, 3H): The methyl ester (-OCH₃) protons.
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-
¹³C NMR (DMSO-d₆, 100 MHz):
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~165 ppm: The carbonyl carbon of the methyl ester.
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~140-142 ppm: Quaternary carbons of the indazole ring system (e.g., C7a).
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~135 ppm: The C3 carbon.
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~120-130 ppm: Aromatic carbons (C4, C7).
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~115 ppm: The bromine-bearing C6 carbon.
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~110-120 ppm: Remaining aromatic carbons (e.g., C5, C3a).
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~52 ppm: The methyl ester carbon (-OCH₃).
-
Section 3: Synthesis and Purification
While numerous suppliers offer this compound, understanding its synthesis is crucial for process development and cost analysis. A plausible and robust synthetic route starting from commercially available materials is detailed below.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1: Esterification of 3-Bromo-4-methylbenzoic acid
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Materials: 3-Bromo-4-methylbenzoic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄, concentrated).
-
Procedure:
-
Suspend 3-bromo-4-methylbenzoic acid (1.0 eq) in an excess of methanol.
-
Cool the mixture in an ice bath and slowly add catalytic sulfuric acid (0.1 eq).
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture and remove methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 3-bromo-4-methylbenzoate.
-
-
Scientist's Note: The acid-catalyzed Fischer esterification is a classic, cost-effective method. Using methanol as the solvent drives the equilibrium towards the product.
Step 2: Nitration
-
Materials: Methyl 3-bromo-4-methylbenzoate, Nitric acid (HNO₃, fuming), Sulfuric acid (H₂SO₄, concentrated).
-
Procedure:
-
Add Methyl 3-bromo-4-methylbenzoate (1.0 eq) to concentrated sulfuric acid at 0 °C.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice, resulting in the precipitation of the product.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain Methyl 3-bromo-4-methyl-5-nitrobenzoate.
-
-
Scientist's Note: The electron-donating methyl group and the electron-withdrawing bromo and ester groups direct nitration to the C5 position. Strict temperature control is critical to prevent over-nitration and ensure safety.
Step 3: Reduction of the Nitro Group
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Materials: Methyl 3-bromo-4-methyl-5-nitrobenzoate, Stannous chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid (HCl), Ethanol (EtOH).
-
Procedure:
-
Dissolve the nitro compound (1.0 eq) in ethanol.
-
Add a solution of stannous chloride dihydrate (3.0-4.0 eq) in concentrated HCl.
-
Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool to room temperature and carefully basify with a cold, concentrated NaOH solution to pH > 10, precipitating tin salts.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield Methyl 5-amino-3-bromo-4-methylbenzoate.
-
-
Scientist's Note: SnCl₂/HCl is a standard and effective reagent for the reduction of aromatic nitro groups, being tolerant of the ester and bromide functionalities.
Step 4: Diazotization and Indazole Ring Formation
-
Materials: Methyl 5-amino-3-bromo-4-methylbenzoate, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl).
-
Procedure:
-
Suspend the aniline derivative (1.0 eq) in a mixture of water and concentrated HCl at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
The intramolecular cyclization to form the indazole ring occurs upon gentle warming or continued stirring. Some protocols may require heating to 50-60 °C.
-
The product will precipitate from the solution. Filter the solid, wash with cold water, and dry.
-
-
Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or isopropanol to yield the final product, Methyl 6-bromo-1H-indazole-5-carboxylate.
Section 4: Chemical Reactivity and Synthetic Utility
The title compound is a scaffold designed for elaboration. Its reactivity is dominated by the N-H group and the C-Br bond, which can be functionalized orthogonally.
Caption: Key reaction pathways for derivatization.
Protocol: Suzuki-Miyaura Cross-Coupling
This reaction is exemplary for demonstrating the utility of the C-Br bond to install new carbon-carbon bonds.
-
Objective: To couple an arylboronic acid to the C6 position of the indazole core.
-
Materials:
-
Methyl 6-bromo-1H-indazole-5-carboxylate (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
-
Procedure:
-
To a reaction vessel, add the bromo-indazole, arylboronic acid, and base.
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to isolate the coupled product.
-
-
Scientist's Note: The choice of palladium catalyst, ligand, base, and solvent system is critical and often requires optimization for specific substrates. Degassing the solvent is essential to prevent oxidation and deactivation of the palladium(0) catalyst.
Section 5: Applications in Drug Discovery
The true value of Methyl 6-bromo-1H-indazole-5-carboxylate lies in its application as a foundational element for synthesizing high-value therapeutic candidates.
Kinase Inhibitors
The indazole scaffold is a well-established "hinge-binding" motif in a vast number of protein kinase inhibitors.[1] Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer and other diseases. The N1 and N2 atoms of the indazole ring can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of adenine in ATP. The substituents at the C5 and C6 positions, installed via the chemistry described above, explore other regions of the binding site to confer potency and selectivity. Derivatives of 6-bromo-1H-indazole have been specifically investigated as inhibitors of kinases involved in cell cycle regulation, such as Chk1 and Chk2.[1]
Caption: Role of an indazole derivative in blocking a kinase pathway.
Other Therapeutic Areas
Beyond oncology, the indazole scaffold is prevalent in compounds targeting a range of diseases. Research into related bromo-indazole and bromo-indole derivatives has revealed significant potential in:
-
Anti-Angiogenesis: The ability to inhibit the formation of new blood vessels, a critical process in tumor growth, often by inhibiting signaling proteins like VEGF.[1]
-
Anti-Inflammatory Activity: The capacity to inhibit enzymes like cyclooxygenase-2 (COX-2) or suppress the production of pro-inflammatory cytokines, suggesting applications in inflammatory disorders.[1]
Section 6: Safety and Handling
While a specific safety data sheet for this exact CAS number is not universally available, data from closely related bromo-indazole compounds should be used to guide handling procedures.
-
Hazard Classification (Anticipated):
-
Handling:
-
Storage:
Section 7: Conclusion
Methyl 6-bromo-1H-indazole-5-carboxylate is more than a chemical reagent; it is a strategic asset in the pursuit of novel therapeutics. Its privileged indazole core provides a foundation for high-affinity interactions with biological targets, while its synthetically versatile bromine and ester functionalities empower chemists to systematically explore chemical space. From kinase inhibitors in oncology to potential anti-inflammatory agents, this building block is a testament to the power of rational molecular design in modern drug discovery.
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Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
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